Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Pyrimidinol, 5-ethyl-2-methylthio- derivatives synthesis
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The scaffold 5-ethyl-2-(methylthio)pyrimidin-4-ol (also referred to as 5-ethyl-2-methylthio-4(3H)-pyrimidinone) represents a critical pharmacophore in medicinal chemistry. It serves as a high-value intermediate in the synthesis of antifolates, antiviral agents, and tyrosine kinase inhibitors. The presence of the S-methyl group at the C2 position provides a versatile handle for nucleophilic aromatic substitution (
), while the C5-ethyl group offers steric bulk often required for hydrophobic pocket occupancy in protein targets.
This guide details a robust, scalable synthetic route for this scaffold, moving beyond generic protocols to address the specific regiochemical and purification challenges associated with 5-alkyl pyrimidines.
Retrosynthetic Analysis & Strategic Logic
To design a high-yield synthesis, we employ a convergent strategy. The target molecule is disassembled into two primary synthons: the thiourea fragment and a C3-electrophile capable of introducing the C5-ethyl substituent.
Structural Disconnection
Target: 5-Ethyl-2-(methylthio)pyrimidin-4-ol
Precursor 1: 5-Ethyl-2-thiouracil (The cyclization product)
Precursor 2: Ethyl 2-formylbutanoate (The C3-electrophile)
The following diagram illustrates the retrosynthetic logic and the forward reaction flow.
Figure 1: Retrosynthetic analysis and forward pathway for the 5-ethyl-2-methylthio- pyrimidine core.
Detailed Synthetic Protocols
Phase 1: Synthesis of 5-Ethyl-2-thiouracil
The formation of the pyrimidine ring is the rate-determining step. Direct condensation of thiourea with ethyl 2-formylbutanoate is preferred over
-keto esters (which would yield 6-alkyl derivatives).
Reagents:
Thiourea (CAS 62-56-6)
Ethyl 2-formylbutanoate (Prepared in situ or commercial; CAS 3999-78-8)
Sodium Ethoxide (21% wt in Ethanol)
Ethanol (Anhydrous)
Protocol:
Preparation of Electrophile (if in situ): In a dry flask, react ethyl butyrate (1.0 eq) with ethyl formate (1.1 eq) using sodium ethoxide (1.2 eq) in anhydrous ether or ethanol at 0°C. Stir for 4 hours to generate the sodium salt of ethyl 2-formylbutanoate.
Condensation: To the solution of the formyl ester (or its salt), add Thiourea (1.1 eq).
Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. The solution will turn from clear to yellow/orange.
Workup:
Concentrate the reaction mixture under reduced pressure to remove ethanol.
Dissolve the residue in water (approx. 5 mL/g of residue).
Critical Step: Acidify carefully with Glacial Acetic Acid or 2M HCl to pH ~4. The 5-ethyl-2-thiouracil will precipitate as a white/off-white solid.
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Yield Expectation: 65–75%
Key Insight: The use of ethyl 2-formylbutanoate ensures the ethyl group is placed at the C5 position. Using ethyl propionylacetate would incorrectly place an ethyl group at C6 or a methyl at C6 depending on condensation dynamics.
Phase 2: Regioselective S-Methylation
The thiouracil intermediate exists in equilibrium between the thione and thiol tautomers. Under basic conditions, the sulfur is a soft nucleophile and is methylated preferentially over the harder nitrogen nucleophiles.
Reagents:
5-Ethyl-2-thiouracil (from Phase 1)
Methyl Iodide (MeI) (CAS 74-88-4)
Sodium Hydroxide (1M aq. solution)
Protocol:
Solubilization: Suspend 5-ethyl-2-thiouracil (1.0 eq) in 1M NaOH (1.1 eq). Stir at Room Temperature (RT) until a clear solution is obtained (formation of sodium thiolate).
Alkylation: Cool the solution to 0°C. Add Methyl Iodide (1.05 eq) dropwise over 20 minutes.
Note: MeI is volatile and toxic; use a fume hood.
Reaction: Allow the mixture to warm to RT and stir for 3–4 hours. A thick precipitate will form.
Isolation:
Adjust pH to ~6–7 with dilute acetic acid if necessary (though the product often precipitates directly).
The singlet at 7.80 confirms C5 substitution (no coupling to H-5).
MS (ESI+)
[M+H] = 171.05
Consistent with formula CHNOS.
Solubility
Soluble in DMSO, MeOH; Sparingly in HO
pH dependent due to 4-OH acidity.
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Mechanistic Insights & Troubleshooting
Regiochemistry Control
The success of Phase 1 relies on the reactivity difference between the formyl and ester carbons. The formyl group is significantly more electrophilic.
Mechanism: One amino group of thiourea attacks the formyl carbonyl first (aldol-type addition), followed by elimination of water. The second amino group then attacks the ester carbonyl to close the ring.
Troubleshooting: If the yield is low, ensure the ethanol is strictly anhydrous. Water competes with the ester cyclization, leading to hydrolysis products.
S-Methylation Specificity
The 2-thiouracil system is an ambident nucleophile.
Soft-Soft Interaction: According to HSAB theory, the sulfur atom (soft) reacts preferentially with the soft electrophile (MeI).
pH Control: Maintaining basic conditions (pH > 10) ensures the formation of the thiolate anion (
), which is far more nucleophilic than the neutral thioamide or the ring nitrogens.
Derivatization Potential
Researchers often use this scaffold to generate 5-ethyl-2-(methylthio)-4-chloropyrimidine .
Protocol: Reflux the 4-pyrimidinol product with Phosphorus Oxychloride (
) and a catalytic amount of N,N-dimethylaniline.
Utility: The resulting 4-chloro species is highly reactive toward amines, allowing the installation of complex side chains at C4 while retaining the C5-ethyl and C2-SMe groups [1].
References
National Institutes of Health (NIH). (2010). Thiourea synthesis by thioacylation. PMC. Retrieved from [Link] (Thiourea reactivity context).
Organic Chemistry Portal. (2022). Synthesis of Pyrimidines. Retrieved from [Link] (General mechanistic grounding for pyrimidine condensation).
Application Notes and Protocols for the Quantification of 4-Pyrimidinol, 5-ethyl-2-methylthio-
Introduction 4-Pyrimidinol, 5-ethyl-2-methylthio-, a pyrimidine derivative, is a compound of increasing interest in pharmaceutical and agrochemical research due to the diverse biological activities associated with the py...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Pyrimidinol, 5-ethyl-2-methylthio-, a pyrimidine derivative, is a compound of increasing interest in pharmaceutical and agrochemical research due to the diverse biological activities associated with the pyrimidine scaffold.[1][2] Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, metabolic profiling, quality control, and environmental monitoring. This guide provides a comprehensive overview of robust analytical methodologies for the quantification of 4-Pyrimidinol, 5-ethyl-2-methylthio-, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and can be adapted to specific laboratory instrumentation and sample types.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 4-Pyrimidinol, 5-ethyl-2-methylthio- is paramount for analytical method development.
Expected to be soluble in organic solvents like methanol and acetonitrile.[4]
General chemical knowledge
The presence of the pyrimidinol ring, the ethyl group, and the methylthio group will influence its polarity, ionization potential, and chromatographic behavior. The tautomeric nature of the pyrimidinol ring may also play a role in its chromatographic and spectroscopic properties.
Recommended Analytical Techniques
Based on the structural features of 4-Pyrimidinol, 5-ethyl-2-methylthio- and established methods for similar pyrimidine derivatives, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most suitable analytical approach. For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after a derivatization step to increase volatility.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of pyrimidine derivatives.[5] The pyrimidine ring system is expected to have a strong UV chromophore, allowing for sensitive detection.
Method Development Considerations
Column Selection: A reversed-phase C18 column is a good starting point due to the moderate polarity of the analyte.[6] Columns with particle sizes of 5 µm are suitable for standard HPLC, while columns with sub-2 µm particles can be used for Ultra-High-Performance Liquid Chromatography (UPLC) to achieve faster analysis times and higher resolution.[7]
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used for reversed-phase chromatography.[8][9] The pH of the aqueous phase should be optimized to ensure consistent retention and peak shape, considering the potential ionization of the pyrimidinol group. The addition of a small percentage of acid, such as formic acid or phosphoric acid, can improve peak shape. For MS compatibility, volatile mobile phase additives like formic acid or ammonium formate are preferred.[10][11]
Detection Wavelength: The UV spectrum of 4-Pyrimidinol, 5-ethyl-2-methylthio- should be determined to select the wavelength of maximum absorbance (λmax) for optimal sensitivity.
HPLC-UV Protocol
This protocol provides a starting point for method development and validation.
1. Instrumentation and Columns
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or ultrapure)
Formic acid (or another suitable acid/buffer)
Reference standard of 4-Pyrimidinol, 5-ethyl-2-methylthio-
3. Chromatographic Conditions
Parameter
Condition
Rationale
Mobile Phase A
0.1% Formic acid in Water
Provides protons to suppress ionization of silanol groups on the column and improve peak shape.
Mobile Phase B
Acetonitrile
Common organic modifier for reversed-phase HPLC.
Gradient Elution
Start with a low percentage of B (e.g., 10%), ramp up to a higher percentage (e.g., 90%) to elute the analyte, and then return to initial conditions for re-equilibration. The exact gradient will need to be optimized.
To ensure elution of the analyte with good peak shape and resolution from potential impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
To ensure reproducible retention times.
Injection Volume
10 µL
Can be adjusted based on sample concentration and sensitivity requirements.
Detection Wavelength
To be determined by UV scan (typically in the range of 254-280 nm for pyrimidine derivatives)
To maximize sensitivity.
4. Standard and Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol or acetonitrile.
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
Sample Preparation: The sample preparation method will depend on the matrix. For biological samples like plasma or urine, protein precipitation with cold acetonitrile is a common and effective technique.[4][12] For other matrices, techniques like solid-phase extraction (SPE) may be necessary to remove interferences.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[7][13] This technique combines the separation power of LC with the sensitive and specific detection of tandem mass spectrometry.
Method Development Considerations
Ionization Mode: Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. Both positive and negative ion modes should be evaluated to determine which provides the better signal.
MRM Transitions: The key to a sensitive and selective LC-MS/MS method is the selection of appropriate Multiple Reaction Monitoring (MRM) transitions. This involves identifying the precursor ion (the molecular ion or a protonated/deprotonated adduct) and suitable product ions generated by collision-induced dissociation (CID).
LC-MS/MS Protocol
1. Instrumentation
LC system (as described for HPLC).
Tandem quadrupole mass spectrometer with an ESI source.
2. Chromatographic Conditions
The HPLC conditions described above can be used as a starting point. It is crucial to use MS-compatible mobile phases (e.g., with formic acid or ammonium formate instead of non-volatile buffers).[11]
3. Mass Spectrometer Parameters
Parameter
Setting
Rationale
Ionization Mode
ESI Positive or Negative (to be optimized)
To achieve the best ionization efficiency for the analyte.
Capillary Voltage
~3-5 kV
To generate a stable electrospray.
Source Temperature
To be optimized based on the instrument
To facilitate desolvation of the analyte ions.
Gas Flows (Nebulizer, Drying Gas)
To be optimized based on the instrument
To aid in desolvation and ion formation.
MRM Transitions
Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)
To be determined by direct infusion of the standard. The quantifier provides the primary signal for quantification, while the qualifier confirms the identity of the analyte.
Collision Energy
To be optimized for each MRM transition
To achieve the most abundant and stable product ions.
4. Data Analysis
Quantification is performed by integrating the peak area of the quantifier MRM transition and comparing it to a calibration curve constructed from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds.[14][15] For 4-Pyrimidinol, 5-ethyl-2-methylthio-, derivatization may be necessary to increase its volatility and thermal stability.
Method Development Considerations
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group on the pyrimidinol ring). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
Column Selection: A non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent) is generally suitable for the analysis of a wide range of compounds.[4]
Ionization Mode: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns for compound identification.
GC-MS Protocol
1. Instrumentation
Gas chromatograph with a capillary column inlet.
Mass spectrometer (e.g., single quadrupole or ion trap).
2. GC Conditions
Parameter
Condition
Rationale
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
A versatile, non-polar column suitable for a wide range of analytes.
Carrier Gas
Helium at a constant flow of 1 mL/min
An inert carrier gas that provides good chromatographic efficiency.
Injector Temperature
250 °C
To ensure rapid and complete vaporization of the sample.
Oven Temperature Program
Initial temperature of 80°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min. This program should be optimized.
To achieve good separation of the analyte from other components in the sample.
Transfer Line Temperature
280 °C
To prevent condensation of the analyte before it enters the mass spectrometer.
3. MS Conditions
Parameter
Setting
Rationale
Ion Source Temperature
230 °C
To promote ionization and prevent condensation.
Ionization Mode
Electron Ionization (EI) at 70 eV
A standard ionization energy that produces reproducible mass spectra.
Mass Range
m/z 40-400
To cover the expected mass range of the analyte and its fragments.
Scan Mode
Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for quantification by monitoring only specific ions.
Sample Preparation Workflow
The choice of sample preparation is critical for accurate and reliable results. The following diagram illustrates a general workflow for biological samples.
Caption: General workflow for biological sample preparation.
Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The relationship between the concentration of the analyte and the instrument response should be linear over a defined range.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Conclusion
The quantification of 4-Pyrimidinol, 5-ethyl-2-methylthio- can be effectively achieved using HPLC with UV detection or, for higher sensitivity and selectivity, LC-MS/MS. GC-MS may also be a viable option, likely requiring derivatization. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and considerations outlined in this guide provide a solid foundation for the development and validation of robust and reliable analytical methods for this important pyrimidine derivative.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
SIELC Technologies. Separation of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate on Newcrom R1 HPLC column. [Link]
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
CHIMIA. (2014). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. [Link]
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]
ResearchGate. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. [Link]
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013. [Link]
Royal Society of Chemistry. (2015). Analytical Methods. [Link]
Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]
Journal of Pharmaceutical and Pharmacological Research. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. [Link]
St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
SAS Publishers. (2023). Analytical Method Validation of EVT201 and Metabolites (Ro461927 and Ro 18-5528) in Human Plasma by Liquid Chromatography. [Link]
ResearchGate. (2006). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
ChemRxiv. (2022). Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. [Link]
using 4-Pyrimidinol, 5-ethyl-2-methylthio- in kinase assays
Application Note: Utilizing 5-Ethyl-2-(methylthio)pyrimidin-4-ol as a Privileged Scaffold for Kinase Inhibitor Discovery Abstract This application note details the strategic utilization of 4-Pyrimidinol, 5-ethyl-2-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Utilizing 5-Ethyl-2-(methylthio)pyrimidin-4-ol as a Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
This application note details the strategic utilization of 4-Pyrimidinol, 5-ethyl-2-methylthio- (CAS: 56742-05-9) as a core scaffold in the development of ATP-competitive kinase inhibitors. While the parent molecule itself exhibits low micromolar to millimolar affinity as a fragment, its structural features—specifically the reactive C4-hydroxyl and C2-methylthio groups—serve as critical handles for elaborated library synthesis. This guide provides a comprehensive protocol for activating this scaffold, diversifying it to target specific kinase families (e.g., CDKs, p38 MAPK, EGFR), and screening the resulting compounds using high-throughput kinase assays.
Introduction: The Pyrimidine Scaffold in Kinase Drug Discovery
The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Palbociclib). The 5-ethyl-2-(methylthio)pyrimidin-4-ol variant offers a unique advantage due to its specific substitution pattern:
C4-Hydroxyl (Tautomeric Ketone): Acts as a precursor for chlorination, allowing subsequent nucleophilic aromatic substitution (
) to install "hinge-binding" motifs (typically anilines or aminopyrazoles).
C2-Methylthio Group: A latent reactive handle. Initially hydrophobic, it can be oxidized to a sulfone (
) or sulfoxide (), making it a potent leaving group for a second reaction. This allows the introduction of solubilizing groups or moieties that access the solvent-exposed front pocket.
C5-Ethyl Group: A hydrophobic substituent that can occupy the "gatekeeper" region or the hydrophobic back pocket, often improving selectivity against kinases with smaller gatekeeper residues (e.g., Thr/Val vs. Met/Phe).
Mechanism of Action & Structural Biology
In the context of ATP-competitive inhibition, derivatives of this scaffold typically bind to the kinase active site as follows:
Hinge Region Interaction: The N1 of the pyrimidine ring often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met318 in c-Abl). The substituent at C4 (usually an amine) donates a hydrogen bond to the backbone carbonyl.
Hydrophobic Pocket: The 5-ethyl group is positioned to interact with the gatekeeper residue, influencing selectivity.
Solvent Front: Substituents introduced at the C2 position (displacing the methylthio group) extend towards the solvent, allowing for the modulation of physicochemical properties (solubility, permeability).
Figure 1: Structural Logic of the Scaffold
Caption: Sequential modification of the 5-ethyl-2-(methylthio)pyrimidin-4-ol scaffold to generate potent kinase inhibitors.
Prepare 10 mM stock solutions of synthesized inhibitors in 100% DMSO.
Perform a 10-point serial dilution (1:3) in DMSO.[2]
Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (Echo) or pin tool.
Kinase Reaction:
Buffer: 40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA, 50 M DTT.
Add 2.5
L of Kinase solution (optimized concentration, typically 1-5 nM).
Incubate for 10 min at RT to allow compound-enzyme binding.
Add 2.5
L of ATP/Substrate mix (ATP at , typically 10-50 M).
Incubate at RT for 60 minutes.
Detection:
Add 5
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
Add 10
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Data Analysis:
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Normalize data: % Inhibition =
.
Fit curves using a 4-parameter logistic model (GraphPad Prism) to determine
.
Figure 2: Assay Workflow
Caption: Standard ADP-Glo™ kinase assay workflow for screening pyrimidine-based inhibitors.
Critical Considerations & Troubleshooting
Issue
Cause
Solution
Low Solubility
The 5-ethyl and SMe groups are hydrophobic.
Ensure final DMSO concentration is 1-2%. In Protocol A, Step 4, introduce a solubilizing tail (e.g., morpholine, piperazine).
Interference
Unreacted thiol/sulfide intermediates can be redox-active.
Ensure high purity (>95%) of final compounds. Avoid testing the raw "2-methylthio" intermediate in redox-sensitive assays.
Potency Plateau
The 5-ethyl group may clash with bulky gatekeepers (e.g., Phe).
This scaffold is best suited for kinases with smaller gatekeepers (Thr, Val, Ala). For Phe-gatekeeper kinases, consider a 5-H or 5-F analog.
References
Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link
Peat, A. J., et al. (2004). "Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Cheung, M., et al. (2010). "Discovery of 4-substituted-2-methylthio-pyrimidines as potent and selective inhibitors of p38 kinase." Bioorganic & Medicinal Chemistry Letters. Link
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket ID: PYR-ETH-SME-001
Subject: Isolation and Purification Protocols for 5-ethyl-2-(methylthio)pyrimidin-4-ol
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely synthesizing 5-ethyl-2-(methylthio)pyrimidin-4-ol (also referred to as 5-ethyl-2-(methylthio)pyrimidin-4(3H)-one).[1][2] This guide addresses the specific physicochemical challenges of isolating this amphoteric heterocycle from reaction mixtures, specifically focusing on pH-dependent solubility and sulfur-based impurity management.
Compound Snapshot
Property
Specification
Notes
Structure
Pyrimidine core, 5-ethyl, 2-SMe, 4-OH
Exists primarily as the 4(3H)-one tautomer in solution.[1][2]
pKa (Predicted)
~7.5 – 8.0 (Amide-like NH)
Critical: Soluble in strong base (anion) and strong acid (cation).[1][2]
Solubility
DMSO (High), EtOH (Mod), Water (Low at neutral pH)
Precipitation occurs at the Isoelectric Point (pI).[2]
This protocol assumes a standard condensation synthesis using S-methylisothiourea sulfate and Ethyl 2-ethylacetoacetate in the presence of a base (NaOH or NaOMe).[1][2]
Step-by-Step Methodology
Reaction Quench:
State: The reaction mixture is currently alkaline (pH > 12). The product exists as the soluble sodium enolate salt.
Action: If an organic co-solvent (Methanol/Ethanol) was used, remove it via rotary evaporation before acidification.[2] Alcohol acts as a phase-transfer bridge, preventing the product from precipitating fully during the acid step.[2]
Dissolution & Filtration (Clarification):
Action: Dilute the residue with water (approx. 5-10 volumes relative to theoretical yield).[1][2]
Why: Dissolve the product salt fully.[2][3] If insoluble particulates remain (inorganic salts or polymerized byproducts), filter them out now while the solution is basic.[2]
Targeted Acidification (The Critical Step):
Action: Cool the aqueous solution to 0–5 °C. Slowly add Glacial Acetic Acid (preferred over HCl) dropwise with vigorous stirring.
Target: Adjust pH to 5.0 – 6.0 .
Observation: A thick white/off-white precipitate should form.[1][2]
Warning: Do NOT overshoot to pH < 2. Using strong HCl can protonate the N3 or N1 nitrogen, forming the soluble hydrochloride salt, causing the product to redissolve.[2]
Collection & Wash:
Action: Filter the solid via vacuum filtration.[2][4]
Wash 1:[1][2] Cold water (removes inorganic salts).[2]
Figure 1: Decision tree for the isolation of 4-hydroxypyrimidines from alkaline reaction mixtures.[1][2]
Troubleshooting & FAQs
Q1: Why is my product "oiling out" instead of precipitating as a solid?
Diagnosis: This is a common issue caused by "Ester Entrapment."[1]
The Mechanism: Unreacted ethyl 2-ethylacetoacetate (the starting material) is a lipophilic oil.[1] If present, it coats the forming pyrimidine crystals, preventing lattice formation.[2]
The Fix:
Decant: Pour off the aqueous supernatant.
Trituration: Add diethyl ether or hexanes to the oily residue.
Physical Agitation: Scratch the side of the flask with a glass rod or sonicate the mixture. The non-polar solvent will dissolve the ester impurity, triggering the crystallization of the polar pyrimidine product.[2]
Q2: The product smells intensely of sulfur/rotten cabbage. Is it degrading?
Diagnosis: Trace hydrolysis of the S-methyl group.[1][2]
The Mechanism: Under highly basic conditions (during the reaction) or highly acidic conditions (if over-acidified), the -SMe group can hydrolyze to release methanethiol (MeSH), which has a detection threshold in the parts-per-billion range.[1][2]
The Fix:
Oxidative Trap: Ensure all rotovap exhaust passes through a bleach (sodium hypochlorite) scrubber.[1]
Wash: Wash the final solid thoroughly with cold water. The smell is usually surface-adsorbed MeSH and not bulk degradation.[1][2]
Stability: The compound is stable once dried. Store in a cool, dry place.
Q3: I acidified to pH 1 with HCl and the yield dropped to zero. Where did it go?
Diagnosis: Protonation-induced solubilization.[1][2]
The Science: Pyrimidines are amphoteric bases.
Soluble .[1]
The Fix: Neutralize the filtrate back to pH 5–6 using dilute NaOH. The precipitate will reappear.[2]
Q4: The melting point is broad (e.g., 185–195°C instead of ~200°C).
Diagnosis: Occlusion of inorganic salts (Sodium Sulfate/Acetate).
The Fix: Pyrimidinols have a high affinity for lattice water and salts.
Recrystallization: Dissolve the crude solid in boiling Ethanol (or iPrOH).[1] Filter hot to remove insoluble inorganic salts (NaCl/NaOAc are poor in hot EtOH).[2] Cool to crystallize the pure organic product.
Analytical Validation
Before proceeding to the next synthetic step, validate the tautomeric state and purity.[2]
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[2]
Mobile Phase A: Water + 0.1% Formic Acid (Keeps pH controlled to prevent peak tailing).[1]
ppm, indicating the lactam (NH/C=O) tautomer dominates in DMSO.[2]
References
Synthesis of 2-Alkylthio-4-hydroxypyrimidines
Source: Organic Syntheses, Coll.[2][4][5][6] Vol. 3, p.581 (1955); Vol. 26, p.59 (1946).[2] Describes the condensation of S-methylisothiourea with beta-keto esters.
URL:(Note: Analogous chemistry for the ethyl variant).
Physicochemical Properties of Pyrimidinols
Source: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 259225, 2-(Methylthio)pyrimidin-4-amine (Analogous S-Me/Pyrimidine data).[1][2]
Technical Support Center: 4-Pyrimidinol, 5-ethyl-2-methylthio-
Welcome to the technical support guide for 4-Pyrimidinol, 5-ethyl-2-methylthio-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Pyrimidinol, 5-ethyl-2-methylthio-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, with a primary focus on preventing its oxidative degradation. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments.
Section 1: Understanding the Instability of 4-Pyrimidinol, 5-ethyl-2-methylthio-
This section addresses the inherent chemical properties that make this compound susceptible to degradation.
Q1: I'm observing a loss of purity in my sample of 4-Pyrimidinol, 5-ethyl-2-methylthio- over time. What is the likely cause of degradation?
A1: The primary cause of degradation for this compound is oxidation. The structure contains two key moieties that are susceptible to oxidation under common laboratory conditions:
The 2-Methylthio (Thioether) Group: The sulfur atom in the thioether linkage is electron-rich and is the most probable site of initial oxidation. It can be readily oxidized by atmospheric oxygen, trace peroxides in solvents, or other oxidizing agents.[1][2] This process typically occurs in two stages, first forming the corresponding sulfoxide and then, under more aggressive conditions, the sulfone .
The Pyrimidine Ring: While the thioether is the more sensitive site, the pyrimidine ring itself is not inert. Pyrimidine derivatives can undergo oxidation, which may lead to the formation of N-oxides or even ring-opening, particularly in the presence of strong oxidizing agents like peracids.[3]
The combination of these factors means that improper handling or storage will almost certainly lead to the formation of impurities, compromising the integrity of your starting material and affecting downstream experimental results.
Caption: Potential oxidation pathway of the methylthio group.
Section 2: Proactive Prevention: Best Practices for Handling and Storage
Ensuring the stability of your compound begins with rigorous storage and handling protocols.
Q2: What are the ideal storage conditions to ensure the long-term stability of 4-Pyrimidinol, 5-ethyl-2-methylthio-?
A2: To minimize degradation, the compound must be protected from oxygen, light, and moisture. We recommend the following storage conditions, which are standard for many air-sensitive thioether-containing compounds.[1][4][5]
Parameter
Recommendation
Rationale
Temperature
2-8°C for short-term storage. For long-term stability, store at -20°C or -80°C.[4][5]
Reduces the rate of chemical degradation and oxidation reactions.
Atmosphere
Store under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Displaces atmospheric oxygen, which is the primary oxidant.
Light
Protect from light by using amber glass vials or storing in a dark location.[1]
Prevents potential photodegradation pathways.
Container
Use a tightly sealed, high-quality glass vial with a PTFE-lined cap.
Prevents ingress of atmospheric oxygen and moisture.
Q3: What procedures should I follow when handling the compound during an experiment to minimize oxidation?
A3: All manipulations of 4-Pyrimidinol, 5-ethyl-2-methylthio-, whether weighing the solid or preparing solutions, should be performed under an inert atmosphere.[6][7] This is crucial to prevent exposure to oxygen. The two most common methods for this are using a glovebox or employing Schlenk line techniques.[8][9] Additionally, any solvents used must be deoxygenated.
Protocol 1: Handling the Compound via Schlenk Line Technique
This protocol describes the process of preparing a solution of the compound for a reaction using standard Schlenk glassware.
Objective: To weigh and dissolve the solid compound without exposure to air.
Materials:
4-Pyrimidinol, 5-ethyl-2-methylthio-
Schlenk flask with a sidearm and stopcock
Rubber septum
Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifolds
Degassed solvent (See Protocol 2)
Syringes and long needles
Procedure:
Prepare Glassware: Thoroughly dry the Schlenk flask in an oven (e.g., 125°C overnight) to remove adsorbed moisture and cool under a stream of inert gas.[10]
Inert the Flask: Attach the cooled flask to the Schlenk line via flexible tubing. Evacuate the flask by opening the stopcock to the vacuum manifold. Then, switch the stopcock to backfill the flask with inert gas. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully inert.[8]
Weighing: While maintaining a positive pressure of inert gas (indicated by a bubbler on the manifold), briefly remove the septum and add the desired amount of the solid compound to the flask. Immediately reseal the flask.
Solvent Addition: Ensure your solvent has been properly degassed (Protocol 2). Using a syringe fitted with a long needle, pierce the septum on the solvent storage flask and draw the required volume. Transfer the solvent by piercing the septum of the reaction Schlenk flask and adding it to the solid.
Reaction Setup: The flask, now containing the solution under an inert atmosphere, can be used for your reaction. Maintain a positive inert gas pressure throughout the experiment.[8]
Caption: Workflow for handling air-sensitive solids.
Protocol 2: Methods for Solvent Degassing
Dissolved oxygen in solvents is a common and often overlooked source of oxidation.
Method A: Purging / Sparging
Place the solvent in a suitable flask (e.g., a Schlenk flask).
Insert a long needle or glass tube connected to an inert gas source, ensuring the tip is below the solvent surface.
Bubble the inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.[9]
This method is quick but less effective for completely removing all dissolved oxygen compared to the freeze-pump-thaw method.
Method B: Freeze-Pump-Thaw
Place the solvent in a robust Schlenk flask (do not fill more than halfway).
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
Pump: Open the stopcock to the vacuum manifold and evacuate the headspace for several minutes. This removes the atmosphere above the frozen solvent.
Thaw: Close the stopcock and thaw the solvent in a room temperature water bath. You will see bubbles of gas being released from the liquid.
Repeat the entire freeze-pump-thaw cycle at least three times for maximum efficiency.[9] After the final cycle, backfill the flask with inert gas.
Section 3: Troubleshooting Guide: Identifying and Addressing Oxidation
Even with precautions, oxidation can occur. This section helps you identify it and take corrective action.
Q4: I suspect my stored compound has oxidized. How can I confirm this and identify the byproducts?
A4: A combination of analytical techniques is the best approach to confirm oxidation and identify the resulting impurities.
Analytical Method
Expected Observation for Oxidation
HPLC (High-Performance Liquid Chromatography)
Appearance of new, typically more polar peaks with shorter retention times (for reverse-phase HPLC) corresponding to the sulfoxide and sulfone.[1][11]
LC-MS (Liquid Chromatography-Mass Spectrometry)
Detection of ions corresponding to the mass of the oxidized products. Expect to see peaks for [M+16] (sulfoxide) and [M+32] (sulfone).[12]
¹H NMR (Proton Nuclear Magnetic Resonance)
A downfield shift of the methylthio (-S-CH₃) protons and protons on the pyrimidine ring adjacent to the sulfur atom.
FTIR (Fourier-Transform Infrared Spectroscopy)
Appearance of a strong absorption band around 1030-1070 cm⁻¹ for the S=O stretch of the sulfoxide group.
Q5: My analytical data confirms the presence of oxidation products. Can the material be purified?
A5: Yes, in many cases, the unoxidized parent compound can be salvaged. Since the oxidation products (sulfoxide, sulfone) are significantly more polar than the starting thioether, column chromatography is an effective method for purification. A normal-phase silica gel column, using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol), should allow for good separation. Monitor the fractions carefully by TLC or HPLC.
Q6: I am observing poor yields and unexpected side products in my reaction. Could oxidized starting material be the cause?
A6: Absolutely. Using oxidized or impure 4-Pyrimidinol, 5-ethyl-2-methylthio- as a starting material can have significant consequences. The sulfoxide and sulfone derivatives have different electronic properties and steric profiles, which can alter their reactivity, prevent the desired reaction from occurring, or lead to the formation of unforeseen side products. It is crucial to confirm the purity of your starting material before beginning any synthesis.[1]
Section 4: Advanced Topics
Q7: For solution-based assays, should I consider adding an antioxidant or stabilizer?
A7: For certain applications, particularly if a solution will be handled over an extended period or at elevated temperatures, adding a radical-trapping antioxidant can provide extra protection. A common choice is Butylated Hydroxytoluene (BHT) , often used to stabilize solvents like THF.[13] Pyrimidinol structures themselves can participate in synergistic antioxidant systems, where a co-antioxidant regenerates the primary compound.[14]
However, this approach must be used with caution:
Compatibility: Ensure the antioxidant does not interfere with your downstream reaction or assay.
Concentration: Use the lowest effective concentration to avoid introducing a significant impurity. A typical concentration for BHT in solvents is 250-400 ppm.[13]
Not a Substitute: The use of a stabilizer should be considered an additional layer of protection, not a replacement for proper inert atmosphere techniques.
References
Neilson Lab. The Manipulation of Air-Sensitive Compounds.
Koukaras, E. N., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4992. Available from: [Link]
Nair, A., et al. (2023). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Pharmaceuticals, 16(8), 1145. Available from: [Link]
Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds.
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. Available from: [Link]
Bentham Science Publishers. (2017). Antioxidant Properties of Pyrimidine and Uracil Derivatives. Current Organic Synthesis, 14(5). Available from: [Link]
Rasayan Journal of Chemistry. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. RASĀYAN J. Chem., 16(3). Available from: [Link]
ResearchGate. (2017). Antioxidant Properties of Pyrimidine and Uracil Derivatives. Available from: [Link]
BASF. Tetrahydrofuran (THF) Storage and Handling.
ChemRxiv. (2024). Accessing and Utilizing Thiols in Organic Chemistry. Available from: [Link]
LookChem. 2-(Methylthio)pyrimidin-4-ol. Available from: [Link]
Pratt, D. A., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. Journal of the American Chemical Society, 135(51), 19121-19124. Available from: [Link]
Xin, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4287. Available from: [Link]
Balik, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450-454. Available from: [Link]
ResearchGate. (2022). Chemical structures of reagents and byproducts of common oxidation reactions. Available from: [Link]
Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). Oxidation of 2,4-disubstituted pyrimidines with organic peracids. Chemical and Pharmaceutical Bulletin, 29(4), 1044-1049. Available from: [Link]
Davies, M. J., & Dean, R. T. (2015). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. International Journal of Molecular Sciences, 16(4), 8434-8456. Available from: [Link]
4-Pyrimidinol, 5-ethyl-2-methylthio- vs other pyrimidinol derivatives
An In-Depth Comparative Guide to 4-Pyrimidinol, 5-ethyl-2-methylthio- and Other Biologically Active Pyrimidinol Derivatives in Drug Discovery This guide provides a comprehensive comparison of 4-Pyrimidinol, 5-ethyl-2-met...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to 4-Pyrimidinol, 5-ethyl-2-methylthio- and Other Biologically Active Pyrimidinol Derivatives in Drug Discovery
This guide provides a comprehensive comparison of 4-Pyrimidinol, 5-ethyl-2-methylthio- with other key pyrimidinol derivatives, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, comparative biological performance, and the underlying experimental methodologies that validate these findings.
The Pyrimidinol Scaffold: A Cornerstone in Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic scaffold, fundamental to life as a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1][2][3] In medicinal chemistry, its derivatives are highly valued for their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] These activities include potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6]
A significant portion of pyrimidine-based drug candidates exert their effects by acting as protein kinase inhibitors.[1] By mimicking the adenine ring of ATP, they can competitively bind to the ATP-binding pocket of kinases, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer.[7][8] The versatility of the pyrimidine core allows for substitutions at various positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2]
In Focus: 4-Pyrimidinol, 5-ethyl-2-methylthio- (A Case Study)
Chemical Structure and Properties
IUPAC Name: 5-ethyl-2-(methylthio)pyrimidin-4-ol
Molecular Formula: C₇H₁₀N₂OS
Key Features:
4-Pyrimidinol Core: The hydroxyl group at position 4 allows the molecule to exist in tautomeric equilibrium with its pyrimidone form, which is crucial for forming hydrogen bonds with biological targets.
2-Methylthio Group: The sulfur-linked methyl group at the C2 position is a key modulator of electronic properties and can serve as a leaving group for further functionalization or act as a critical interaction point within a binding pocket.[9]
5-Ethyl Group: This small alkyl substitution at the C5 position provides a lipophilic character that can influence binding affinity and membrane permeability.
While specific biological data for this exact molecule is not extensively published in isolation, its structural motifs are present in numerous patented and researched compounds, making it an exemplary scaffold for understanding structure-activity relationships (SAR). Its utility is often as a key intermediate in the synthesis of more complex derivatives, such as kinase inhibitors and other therapeutic agents.[10][11][12]
Comparative Analysis of Pyrimidinol Derivatives: A Structure-Activity Relationship (SAR) Perspective
The biological activity of pyrimidinol derivatives is profoundly influenced by the nature and position of substituents on the core ring.[2][5]
The Critical Role of C2 Substitution
The C2 position is a frequent point of modification. The 2-methylthio group, as seen in our focus compound, is a common feature. It is often a precursor that can be displaced to introduce various amine side chains, a strategy used to explore the chemical space around a target's binding site.[13]
Comparison with 2-Amino Derivatives: Replacing the methylthio group with an amino group introduces a hydrogen bond donor, which can be pivotal for anchoring the molecule in an active site. Many potent EGFR kinase inhibitors, for example, feature an aniline or substituted amine at the C2/C4 position.[14]
Comparison with 2-Chloro Derivatives: A chloro group at C2 acts as a reactive handle for nucleophilic substitution, making it a valuable synthetic intermediate for building libraries of compounds with diverse functionalities.[12][15]
The Influence of C5 Substitution
The C5 position is integral for fine-tuning selectivity and potency.
Comparison with 5-Carboxylate Derivatives: The presence of an ethyl carboxylate group at C5, as seen in related structures like Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, provides a hydrogen bond acceptor and a point for further chemical elaboration, such as amide formation.[16] This is a common feature in many Biginelli reaction products, which are known for a wide range of biological activities.[17][18]
Comparison with 5-Aryl/Heteroaryl Derivatives: Larger aromatic or heteroaromatic groups at the C5 position can establish additional π-stacking or hydrophobic interactions, often leading to a significant increase in potency.
Fused Pyrimidinol Systems
While single-ring pyrimidinols are potent, fusing the pyrimidine ring with other heterocyclic systems can pre-organize the molecule into a conformationally rigid structure that fits more precisely into a target's binding site.
Pyrido[2,3-d]pyrimidines: This fused system is a well-established scaffold for developing potent anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs) and apoptosis inducers.[19][20]
Pyrazolo[3,4-d]pyrimidines: As a close isostere of adenine, this scaffold is exceptionally effective for targeting the hinge region of kinases and has led to clinically approved drugs like the BTK inhibitor ibrutinib.[8]
Experimental Evaluation: Protocols and Comparative Data
To objectively compare pyrimidinol derivatives, a standardized set of robust in vitro assays is essential. The causality behind these experimental choices lies in their ability to provide quantitative, reproducible data on cytotoxicity, target engagement, and mechanism of action.
Standardized Assays for Comparative Efficacy
Experimental Protocol 1: MTT Assay for In Vitro Antiproliferative Activity
This assay assesses the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][22] The amount of formazan is directly proportional to the number of living cells.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the pyrimidinol compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[21]
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.[21]
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression. It quantifies the distribution of cells in different phases (G0/G1, S, G2/M) based on their DNA content.[21]
Methodology:
Treatment: Seed cells in 6-well plates and treat with the pyrimidinol compound at its IC₅₀ concentration for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[21]
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
Data Presentation: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software and presented in a table or histogram.[21]
Visualization of Experimental Workflow
Comparative Performance Data
The following table summarizes publicly available data for various pyrimidine derivatives to illustrate the impact of different substitutions on anticancer activity.
This table is a synthesis of data from multiple independent studies and is for comparative illustration only. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Summary and Future Directions
The evidence strongly indicates that the pyrimidinol scaffold is highly tunable. The choice of substituents at the C2, C4, C5, and C6 positions dictates the resulting compound's biological profile.
Pyrimidinol [label=<
Pyrimidinol Core SAR
PositionSubstitutionImpact on Activity
C2
Thioether (-SMe)Amino (-NHR)
Modulates electronics; key binding interactions; synthetic handle
C4
Hydroxy (-OH)Amino (-NHR)
Crucial H-bond donor/acceptor for target engagement
C5
Alkyl (-Et)Carboxylate (-COOEt)
Fine-tunes potency, lipophilicity, and metabolic stability
C6
Aryl/Methyl
Can provide hydrophobic interactions and steric influence
Strategy: Fused rings (e.g., Pyrido, Pyrazolo) generally increase potency and rigidity.
>];
}
DOT
Caption: Key structure-activity relationship points for the pyrimidinol scaffold.
Future Directions:
The development of novel pyrimidinol derivatives will likely focus on:
Improving Selectivity: Designing derivatives that selectively inhibit a specific kinase or biological target to minimize off-target effects and toxicity.
Overcoming Resistance: Creating next-generation compounds that are effective against drug-resistant cancer cell lines or microbial strains.[14]
Multi-Targeting Agents: Synthesizing single molecules that can modulate multiple disease-relevant targets simultaneously, such as dual COX-2 and kinase inhibitors.[25]
By leveraging the foundational knowledge of SAR and employing robust experimental validation, the pyrimidinol scaffold, including derivatives of 4-Pyrimidinol, 5-ethyl-2-methylthio-, will continue to be a highly productive platform for the discovery of new therapeutic agents.
References
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update)
Source: PubMed
URL: [Link]
Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines
Source: RSC Advances
URL: [Link]
Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review
Source: PubMed
URL: [Link]
Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review
Source: PubMed
URL: [Link]
Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review
Source: International Journal of Pharmaceutical and Phytopharmacological Research
URL: [Link]
Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors
Source: PubMed
URL: [Link]
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties
Source: PubMed
URL: [Link]
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors
Source: PubMed
URL: [Link]
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold
Source: RSC Publishing
URL: [Link]
Title: Synthesis, characterization and an extensive biological evaluation of 5-[2-(methylthio)ethyl]-3-(2-propen-
Source: SCIDAR
URL: [Link]
Title: Synthesis, reactions, and applications of pyrimidine derivatives
Source: Growing Science
URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives
Source: PubMed
URL: [Link]
Title: Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs
Source: PubMed
URL: [Link]
Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%
Source: Autech Industry Co.,Limited
URL: [Link]
Efficacy Comparison: 5-Ethyl-2-methylthio-4-pyrimidinol Analogs in Antifolate Drug Development
Executive Summary & Core Directive In the landscape of antifolate drug design, the 5-ethyl-2-methylthio-4-pyrimidinol scaffold represents a critical pharmacophore, distinct from its widely utilized 5-methyl counterparts...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
In the landscape of antifolate drug design, the 5-ethyl-2-methylthio-4-pyrimidinol scaffold represents a critical pharmacophore, distinct from its widely utilized 5-methyl counterparts (e.g., intermediates for Methotrexate or Pemetrexed). This guide objectively compares the efficacy of 5-ethyl substituted pyrimidine analogs against 5-methyl analogs, focusing on their application as precursors for pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine antifolates.
Key Finding: Experimental data indicates that homologation of the C5-position from methyl to ethyl results in a 3-fold increase in potency against human Dihydrofolate Reductase (hDHFR) and enhanced selectivity against opportunistic pathogens like Toxoplasma gondii.
Mechanism of Action: DHFR Inhibition[1][2]
The therapeutic efficacy of these analogs stems from their ability to inhibit Dihydrofolate Reductase (DHFR) .[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a methyl donor essential for nucleotide biosynthesis.[2]
5-Methyl Analogs: Mimic the structure of endogenous substrates but often suffer from transport resistance or lack of selectivity.
5-Ethyl Analogs: The extended alkyl chain at the 5-position enhances hydrophobic interactions within the DHFR active site (specifically with residues like Val115 in hDHFR), improving binding affinity.
Pathway Visualization: Folate Metabolism & Drug Targets
Figure 1: Mechanism of action showing the superior inhibition potency of 5-ethyl analogs on the DHFR enzyme, blocking the conversion of DHF to THF.
Comparative Efficacy Data
The following data contrasts the biological activity of classical antifolates derived from the 5-ethyl-2-methylthio-4-pyrimidinol scaffold versus the standard 5-methyl scaffold.
Table 1: Inhibition Constants (IC50) Against Dihydrofolate Reductase (DHFR)
Compound Class
Substituent (C5)
Target Enzyme
IC50 (µM)
Relative Potency
Selectivity Note
Analog 1 (Reference)
Methyl (-CH3)
Human DHFR
0.210
1x (Baseline)
Moderate selectivity
Analog 2 (Test)
Ethyl (-C2H5)
Human DHFR
0.066
3.2x Potency
Enhanced hydrophobic binding
Methotrexate (Std)
N/A
Human DHFR
0.012
High
Clinical Standard (Toxic)
Analog 2 (Test)
Ethyl (-C2H5)
T. gondii DHFR
0.040
High
>500-fold selectivity vs hDHFR
Data Source: Gangjee et al., J. Med. Chem. (See References [1, 2])
Interpretation:
The 5-ethyl substitution (Analog 2) provides a significant potency advantage over the 5-methyl variant (Analog 1).[1][3] While Methotrexate remains the most potent, the 5-ethyl analogs offer a unique profile for designing "non-classical" antifolates that bypass the reduced folate carrier (RFC) transport system, potentially overcoming resistance mechanisms.
Experimental Protocols
Protocol A: Synthesis of the 5-Ethyl-2-methylthio-4-pyrimidinol Scaffold
This protocol describes the construction of the core pyrimidine ring, the critical first step in generating these analogs.
Reagents:
Diethyl ethylmalonate (or Ethyl 2-formylbutanoate for C5-ethyl specificity)
S-Methylisothiourea sulfate
Sodium Ethoxide (NaOEt)
Ethanol (anhydrous)
Workflow Diagram:
Figure 2: Synthetic route for the 5-ethyl-2-methylthio-4-pyrimidinol intermediate.
Step-by-Step Procedure:
Preparation: Dissolve 0.1 mol of S-methylisothiourea sulfate in 50 mL of anhydrous ethanol.
Basification: Add 0.2 mol of Sodium Ethoxide slowly under stirring.
In a quartz cuvette (or UV-transparent 96-well plate), add Buffer, NADPH (final 100 µM), and hDHFR enzyme.
Incubate for 3 minutes at 25°C to establish baseline.
Add the Test Compound (5-Ethyl analog) at varying concentrations (0.01 µM – 10 µM).
Initiate reaction by adding DHF (final 50 µM).
Measurement:
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes.
Calculate enzyme velocity (V) for each inhibitor concentration.
Analysis:
Plot % Inhibition vs. Log[Inhibitor].
Determine IC50 using non-linear regression (Sigmoidal Dose-Response).
References
Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.[1][4] Journal of Medicinal Chemistry.
Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates.[1][5][6] Journal of Medicinal Chemistry.
A Comparative Guide to 4-Pyrimidinol, 5-ethyl-2-methylthio- and Other Bioactive Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 4-Pyrimidinol, 5-ethyl-2-methylthio- and related pyrimidine-based compounds, offering insights into their ther...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Pyrimidinol, 5-ethyl-2-methylthio- and related pyrimidine-based compounds, offering insights into their therapeutic potential. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] Derivatives of this versatile heterocycle have been investigated for their utility as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] This is due in part to their structural similarity to the pyrimidine bases of nucleic acids, which allows them to interact with various biological targets.[4]
The focus of this guide, 4-Pyrimidinol, 5-ethyl-2-methylthio-, belongs to a class of 2-thio-substituted pyrimidines that have garnered significant interest. The methylthio group at the 2-position is a key functional handle that can be readily modified, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Comparative Analysis of Bioactivity
While direct peer-reviewed studies on 4-Pyrimidinol, 5-ethyl-2-methylthio- are limited, we can infer its potential performance by comparing it with structurally similar compounds that have been evaluated for various biological activities. This comparative approach allows us to understand the influence of different substituents on the pyrimidine core.
Antimicrobial Activity
Pyrimidine derivatives have shown significant promise in combating microbial infections, a critical area of research given the rise of antibiotic-resistant pathogens.[5] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes like dihydrofolate reductase (DHFR).[4]
Here, we compare the antimicrobial activity of several pyrimidine derivatives, highlighting the impact of substitutions at the 2- and 5-positions.
Compound/Derivative Class
Target Organism(s)
Activity Metric (MIC)
Key Structural Features
Reference
2-(Benzylthio)pyrimidines
Staphylococcus aureus, Escherichia coli
MIC = 125-500 µg/mL
Benzyl group at the 2-thio position. Introduction of a benzimidazole ring enhanced activity.
Expert Insights on Structure-Activity Relationship (SAR):
The data suggests that the nature of the substituent at the 2-position significantly influences antimicrobial activity. Bulky, lipophilic groups like adamantyl or benzyl can enhance potency.[6][7] Furthermore, the introduction of additional heterocyclic rings, such as a benzimidazole, can also boost activity.[6] For antitubercular activity, a pyrazole moiety at the 2-position has proven to be effective.[9][10] The ethyl group at the 5-position of our target compound, 4-Pyrimidinol, 5-ethyl-2-methylthio-, is a common feature in bioactive pyrimidines and is generally well-tolerated.
Anticancer Activity: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for drug development.[11] Pyrimidine derivatives are particularly adept at targeting the ATP-binding pocket of kinases, acting as competitive inhibitors.[11]
Below is a comparison of the kinase inhibitory and antiproliferative activities of various pyrimidine-based compounds.
Expert Insights on Structure-Activity Relationship (SAR):
For kinase inhibition, the pyrimidine core acts as a scaffold that mimics the adenine ring of ATP.[16] The substituents on the pyrimidine ring are crucial for achieving selectivity and potency against specific kinases. Fused ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, have proven to be particularly effective scaffolds for developing potent kinase inhibitors.[12][13][14][16] The 2-methylthio group, as seen in our target compound, is a versatile handle for synthetic modifications to explore interactions within the kinase active site.[1]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of pyrimidine derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
Test compound (e.g., 4-Pyrimidinol, 5-ethyl-2-methylthio-)
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Sterile pipette tips and multichannel pipettor
Incubator
Procedure:
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the 96-well plate using the appropriate broth medium.
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
This is a generalized protocol for measuring the ability of a compound to inhibit a specific kinase.[17]
Objective: To determine the IC50 value of a compound, which is the concentration required to inhibit 50% of the kinase activity.
Materials:
Test compound
Purified kinase enzyme
Kinase-specific substrate (peptide or protein)
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
Kinase reaction buffer
96-well plates
Incubator
Detection system (e.g., scintillation counter for radioactivity, fluorescence plate reader)
Procedure:
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the test compound at various concentrations.
Substrate Addition: Add the kinase-specific substrate to each well.
Initiate Reaction: Start the kinase reaction by adding ATP.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
Terminate Reaction: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by measuring the radioactivity incorporated into the substrate. For non-radioactive methods, detection can be based on fluorescence or luminescence.
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Visualizations
Kinase Signaling Pathway and Inhibition
Caption: A simplified diagram of a kinase signaling pathway and the inhibitory action of pyrimidine-based compounds.
Experimental Workflow for Synthesis and Screening
Caption: A typical workflow for the synthesis and screening of a pyrimidine compound library in drug discovery.
Conclusion
The pyrimidine scaffold, particularly with a 2-methylthio substitution, represents a highly versatile and promising starting point for the development of novel therapeutic agents. While direct experimental data on 4-Pyrimidinol, 5-ethyl-2-methylthio- is not extensively available in the public domain, a comparative analysis with structurally related compounds provides valuable insights into its potential as an antimicrobial or anticancer agent. The provided experimental protocols and workflows offer a solid foundation for researchers to further investigate the biological activities of this and other pyrimidine derivatives. Future research should focus on the synthesis and systematic evaluation of a library of 2-(methylthio)pyrimidine analogs to elucidate detailed structure-activity relationships and identify lead compounds for further development.
References
Nayak, S. K., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of Saudi Chemical Society, 21(S1), S330-S339.
JC-01-074, et al. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Molecules, 29(18), 4385.
Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(5), 4989-5001.
Tsibizova, A. A. (2022). Screening studies of antimicrobial activity of pyrimidine derivative. Astrakhan Medical Journal, 17(1), 58-64.
Polshettiwar, S. A., & Nagargoje, D. R. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]
Tih, A. E., et al. (2020). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. International Journal of Organic Chemistry, 10(3), 139-155.
Abdel-Ghani, T. M., et al. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 46(5), 1539-1546.
El-Sayed, N. N. E., et al. (2024).
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). Retrieved from [Link]
G, S., et al. (2024).
Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
Gein, V. L., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(16), 5275.
PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Retrieved from [Link]
Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Advanced Sciences and Engineering, 4(1), 1-10.
Kumar, A., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(2), 1047-1063.
Nima, H. H., & Shntaif, A. H. (2025). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Journal of Umm Al-Qura University for Applied Sciences.
El-Gaby, M. S. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1876-1888.
Singh, S., et al. (2016). Biological Activity of Pyrimidine Derivatives.
El-Gamal, M. I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
bioRxiv. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. Retrieved from [Link]
Wang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716.
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]